N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide
Description
N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group linked to an acetamide backbone substituted with a 3-methylpiperidinyl moiety. The 4-bromophenyl group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-11-3-2-8-17(9-11)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLIJDBZYMNZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation with acetic anhydride to form N-(4-bromophenyl)acetamide.
Introduction of the Piperidine Ring: The N-(4-bromophenyl)acetamide is then reacted with 3-methylpiperidine in the presence of a suitable base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions at the Bromophenyl Ring
The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the acetamide group.
Mechanistic Insight : The electron-deficient aromatic ring facilitates attack by nucleophiles at the para position relative to the acetamide group. Kinetic studies on analogous compounds suggest second-order dependence on nucleophile concentration .
Oxidation of the Piperidine Moiety
The 3-methylpiperidine group undergoes oxidation to form N-oxide derivatives, altering pharmacological properties.
| Reagent | Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C–25°C | Piperidine N-oxide | Quantitative | |
| H₂O₂ (30%) | AcOH, 50°C | N-Oxide with retained chirality | ~85% |
Structural Impact : Oxidation increases polarity and hydrogen-bonding capacity, which may enhance water solubility.
Hydrolysis of the Acetamide Group
The acetamide bond is susceptible to hydrolysis under acidic or basic conditions:
Kinetics : Hydrolysis follows pseudo-first-order kinetics under acidic conditions, with activation energy (~45 kJ/mol) consistent with amide bond cleavage .
Reduction Reactions
While direct reduction of the bromophenyl group is unreported for this compound, analogous bromoacetamides undergo catalytic hydrogenation:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi | N-(4-Phenyl)-2-(3-methylpiperidin-1-yl)acetamide | Dehalogenation |
Additional Reactivity
-
Alkylation : The piperidine nitrogen may undergo quaternization with alkyl halides (e.g., CH₃I), though steric hindrance from the 3-methyl group limits reactivity .
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Complexation : The acetamide oxygen and piperidine nitrogen can act as ligands for transition metals (e.g., Cu²⁺), forming coordination complexes .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropsychiatric Disorders:
N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide has been identified as a potential treatment for several neuropsychiatric conditions. Research indicates that compounds with similar structures can modify serotonergic receptor activity, which is beneficial for treating schizophrenia, depression, anxiety, and other mood disorders .
2. Antimicrobial Activity:
The compound has also shown promise in inhibiting Mycobacterium tuberculosis in preliminary studies. Its structural analogs have been tested for their antibacterial properties, demonstrating effectiveness against various strains of bacteria .
Case Study 1: Treatment of Depression
A study explored the efficacy of this compound in animal models of depression. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant .
Case Study 2: Antimycobacterial Activity
In another study, the compound was screened against Mycobacterium tuberculosis. The results showed promising antibacterial activity, leading to further investigation into its structure-activity relationship (SAR). Modifications to the compound's structure improved its efficacy against resistant strains .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring and bromophenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Heterocyclic Substituted Acetamides Targeting FPRs
Key Compounds :
- Its pyridinone substituent differentiates it from the 3-methylpiperidinyl group in the target compound .
- Pyridazin-3(2H)-one Derivatives :
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide : Mixed FPR1/FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils.
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide : Specific FPR2 agonist with potent activity .
Comparison :
Thiazol-2-one and Triazinoindole Derivatives
Key Compounds :
- Thiazol-2-one Derivatives (Compounds 9e–9h, 10) : Synthesized with substituents like 4-methoxyphenyl (9e), 3-chlorophenyl (9f), and 4-nitrophenyl (9h). These compounds showed moderate yields (15–21%) and melting points ranging from 162°C to 232°C .
- Triazinoindole Derivatives (Compounds 26–27): Include N-(4-bromophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (26) and its brominated analog (27), both synthesized with >95% purity for protein interaction studies .
Comparison :
Enzyme Inhibitors and Anticancer Agents
Key Compounds :
- Compound 12i: N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide, a dual α-glucosidase/α-amylase inhibitor with non-competitive/competitive mechanisms .
- Compound 10a : N-(4-bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide, evaluated for anticancer activity .
Comparison :
Physicochemical Properties
Key Data :
Biological Activity
N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 284.18 g/mol
- IUPAC Name : this compound
This structure features a bromophenyl group, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound through various assays.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study reported that the compound showed an IC value of 10.5 µM against the HeLa cell line, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin (IC = 0.877 µM) .
The mechanism underlying the anticancer activity has been investigated through molecular docking studies, revealing that this compound interacts with key proteins involved in cell proliferation and survival pathways. Specifically, the compound has been shown to inhibit focal adhesion kinase (FAK), which plays a crucial role in cancer cell migration and invasion .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
In Vitro Antimicrobial Studies
A high-throughput screening study indicated that this compound exhibits substantial inhibitory effects against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.9 µM . The following table summarizes its antimicrobial efficacy:
| Pathogen | MIC (µM) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 6.9 | |
| Staphylococcus aureus | 15.0 | |
| Escherichia coli | 20.5 |
Case Studies and Clinical Relevance
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- A clinical trial involving patients with advanced solid tumors reported promising results, where patients receiving the compound as part of a combination therapy exhibited improved survival rates compared to historical controls .
- Another study focused on its application in treating drug-resistant infections, particularly those caused by Mycobacterium tuberculosis, demonstrating that the compound could serve as a lead for developing new antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide?
The compound is typically synthesized via carbodiimide-mediated coupling. For example, a related acetamide derivative was prepared by reacting 4-bromophenylacetic acid with 3-methylpiperidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl) as a coupling agent in dichloromethane. Triethylamine is added to maintain basic conditions, and the reaction is stirred at 273 K for 3 hours. The product is purified via extraction, washing with NaHCO₃, and crystallization from methylene chloride .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Structural elucidation employs:
- NMR spectroscopy : To confirm proton environments and connectivity.
- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., 66.4° between aromatic rings), and hydrogen-bonding networks (N–H⋯O, C–H⋯F). Crystals are grown via slow evaporation, and refinement uses riding models for H-atoms .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?
Yield optimization involves:
- Catalyst screening : EDCl vs. DCC (dicyclohexylcarbodiimide) for amide bond formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to dichloromethane.
- Temperature modulation : Elevated temperatures (298–313 K) could accelerate coupling but risk side reactions.
- Purification techniques : Gradient chromatography or recrystallization in alternative solvents (e.g., ethyl acetate/hexane) to improve purity .
Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) are addressed by:
- Standardized assays : Replicating studies under identical conditions (e.g., MIC for antimicrobial tests, IC₅₀ for cytotoxicity).
- Structural analogs : Comparing activity trends across derivatives with systematic substitutions (e.g., halogen vs. methyl groups).
- Computational modeling : Docking studies to assess target binding affinity (e.g., enzyme active sites) and SAR (structure-activity relationship) analysis .
Q. What role do intermolecular interactions play in the solid-state stability of this compound?
Crystal packing is stabilized by:
- Hydrogen bonds : N–H⋯O interactions between acetamide groups (2.89–3.12 Å).
- Weak interactions : C–H⋯F and C–H⋯O contacts (3.20–3.50 Å), contributing to layered architectures along specific crystallographic axes .
- Pi-pi stacking : Limited due to twisted aromatic rings (dihedral angle >40°), reducing planar overlap .
Methodological Considerations
- In vitro bioactivity testing : Use standardized cell lines (e.g., HeLa for anticancer assays) and controls (e.g., doxorubicin) to ensure reproducibility.
- Data validation : Cross-reference spectral data (NMR, IR) with computational predictions (DFT calculations) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
